molecular formula C9H12N6 B12962037 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine

6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine

Cat. No.: B12962037
M. Wt: 204.23 g/mol
InChI Key: LDLJHICNZKPXDP-UHFFFAOYSA-N
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Description

6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction conditions often include the use of a catalyst such as copper(I) iodide and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with a nitrile.

    Attachment to Pyridine Ring: The tetrazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the pyridine ring, converting it into piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of isopropyl alcohol or acetone derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The tetrazole ring can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism by which 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Methyl-1H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.

    6-(1-Ethyl-1H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with an ethyl group instead of an isopropyl group.

    6-(1-Phenyl-1H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine lies in its isopropyl group, which can influence its lipophilicity and steric properties. This can affect the compound’s binding affinity and selectivity towards its biological targets, making it a distinct candidate in drug design and material science.

Properties

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

6-(1-propan-2-yltetrazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N6/c1-6(2)15-9(12-13-14-15)7-4-3-5-8(10)11-7/h3-6H,1-2H3,(H2,10,11)

InChI Key

LDLJHICNZKPXDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)C2=NC(=CC=C2)N

Origin of Product

United States

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